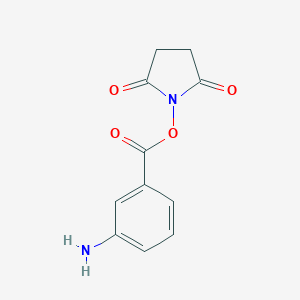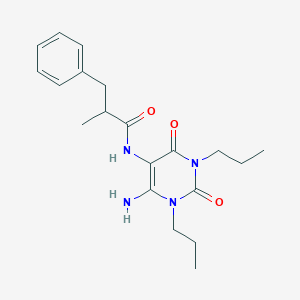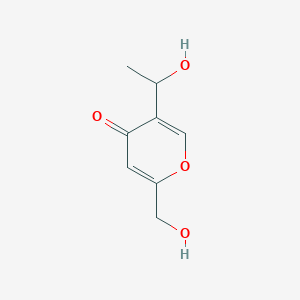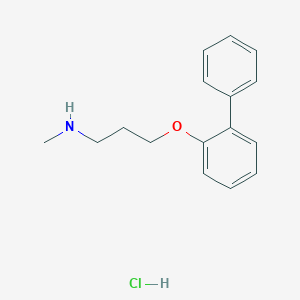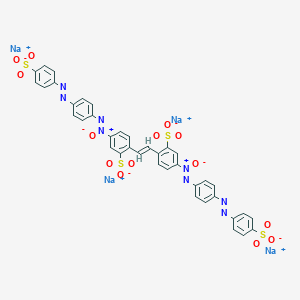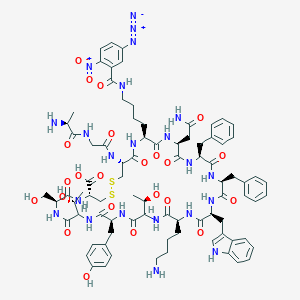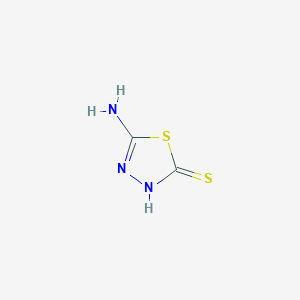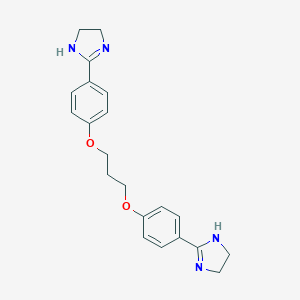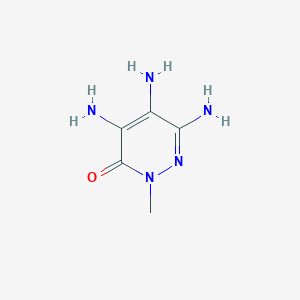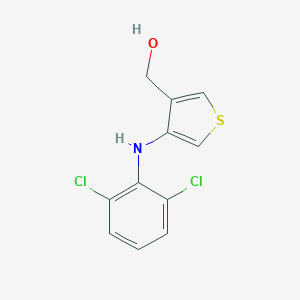
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid (CEICA) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isoxazole and is a non-proteinogenic amino acid. CEICA has been extensively studied for its potential use as a tool for investigating the mechanisms of action of various biological processes.
Mecanismo De Acción
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of GDH and pyruvate carboxylase, thereby inhibiting their activity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of other enzymes such as aspartate aminotransferase and alanine aminotransferase.
Efectos Bioquímicos Y Fisiológicos
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of ATP in the brain, which affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to decrease the production of glucose in the liver, which can be used to treat diabetes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have anti-inflammatory effects and has been used to treat inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is stable and can be stored for long periods of time. It is also soluble in water and can be easily administered to cells and animals. However, 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has some limitations as well. It has been shown to have cytotoxic effects at high concentrations, which can affect the results of experiments. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is also relatively expensive compared to other molecules that are used in lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. One direction is to investigate its potential use as a therapeutic agent for various diseases such as diabetes and inflammatory diseases. Another direction is to investigate its potential use as a tool for investigating the mechanisms of action of various biological processes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can also be used to design new drugs that target specific enzymes and biological processes. Furthermore, the synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can be optimized to increase the yield and reduce the cost of production.
Métodos De Síntesis
The synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid involves the reaction of 2-bromoacetic acid with isoxazole in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. The yield of this reaction is reported to be around 80%.
Aplicaciones Científicas De Investigación
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been used as a tool for investigating the mechanisms of action of various biological processes. It has been shown to inhibit the activity of glutamate dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate in the brain. This inhibition leads to a decrease in the production of ATP, which in turn affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of pyruvate carboxylase, an enzyme that is involved in the production of glucose in the liver. This inhibition leads to a decrease in the production of glucose, which can be used to treat diabetes.
Propiedades
Número CAS |
134541-09-6 |
|---|---|
Nombre del producto |
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid |
Fórmula molecular |
C7H7NO5 |
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
5-(2-carboxyethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c9-6(10)2-1-5-4(7(11)12)3-8-13-5/h3H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
VBJJACJYAHECFJ-UHFFFAOYSA-N |
SMILES |
C1=NOC(=C1C(=O)O)CCC(=O)O |
SMILES canónico |
C1=NOC(=C1C(=O)O)CCC(=O)O |
Sinónimos |
5-Isoxazolepropanoicacid,4-carboxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
